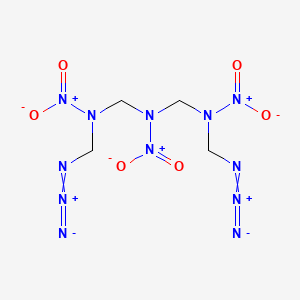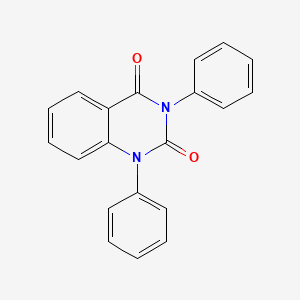
1,3-Diphenylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diphenylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its two phenyl groups attached to the quinazoline core, which consists of a fused benzene and pyrimidine ring system
準備方法
Synthetic Routes and Reaction Conditions
1,3-Diphenylquinazoline-2,4(1H,3H)-dione can be synthesized through several methods. One common approach involves the cyclization of anthranilic acid derivatives with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.
Another method involves the reaction of 2-aminobenzophenone with phosgene, followed by cyclization in the presence of a base. This method also requires careful control of reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1,3-Diphenylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione functional group to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different chemical and biological properties depending on the nature and position of the substituents.
科学的研究の応用
1,3-Diphenylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1,3-diphenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Quinazoline-2,4-dione: Lacks the phenyl groups, resulting in different chemical and biological properties.
1,3-Diphenylurea: Similar structure but lacks the fused ring system, leading to different reactivity and applications.
2-Phenylquinazoline-4(3H)-one: Contains only one phenyl group and a different functional group at position 4.
Uniqueness
1,3-Diphenylquinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of the dione functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.
特性
CAS番号 |
89267-53-8 |
|---|---|
分子式 |
C20H14N2O2 |
分子量 |
314.3 g/mol |
IUPAC名 |
1,3-diphenylquinazoline-2,4-dione |
InChI |
InChI=1S/C20H14N2O2/c23-19-17-13-7-8-14-18(17)21(15-9-3-1-4-10-15)20(24)22(19)16-11-5-2-6-12-16/h1-14H |
InChIキー |
IBTSLHOKMTYSBK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


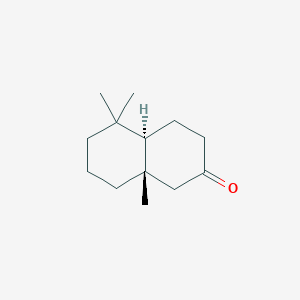
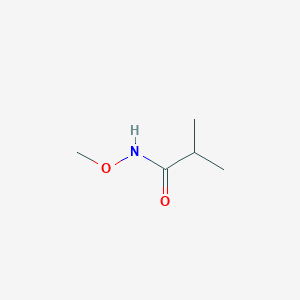
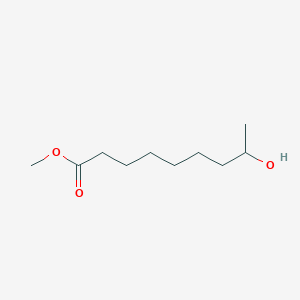
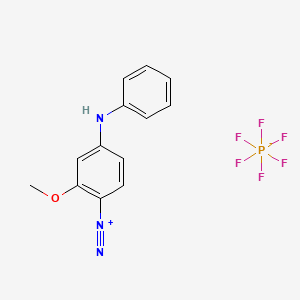
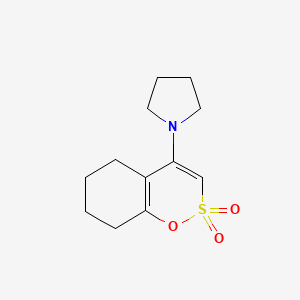
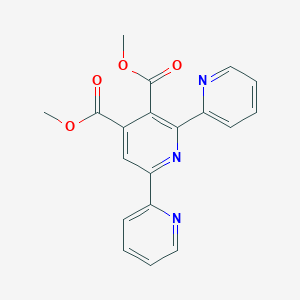
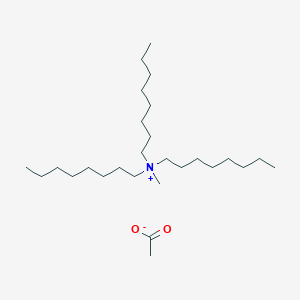
phosphanium bromide](/img/structure/B14138417.png)
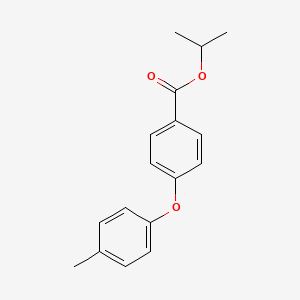
![2-Chloro-3-[(propan-2-yl)oxy]anthracene-1,4-dione](/img/structure/B14138420.png)
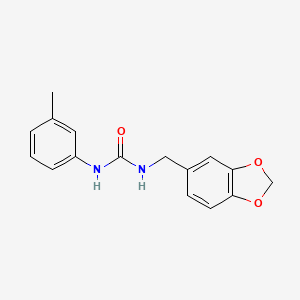
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B14138426.png)
![Butyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14138435.png)
